molecular formula C21H24N6O2S B2440169 (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1040679-15-9

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2440169
CAS No.: 1040679-15-9
M. Wt: 424.52
InChI Key: UJOYTOYKPPKTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C21H24N6O2S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c1-29-17-9-7-16(8-10-17)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)18-5-3-4-6-19(18)30-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYTOYKPPKTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure consisting of:

  • A piperazine ring
  • A tetrazole moiety attached to a methoxyphenyl group
  • A methylthio-substituted phenyl group

This unique architecture allows for diverse interactions with biological targets, influencing its biological activity.

Research suggests that the biological activity of this compound primarily involves modulation of specific receptors and enzymes. The tetrazole group is known for its ability to enhance binding affinity to various molecular targets, which can lead to significant pharmacological effects. The following mechanisms have been proposed:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, thus altering cellular responses.

Biological Activity Summary

The biological activities associated with this compound include:

Activity Description
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialShows inhibition against bacterial strains and potential antifungal properties.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.
NeuroprotectiveDemonstrates protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone:

  • Antitumor Activity : In a study examining various piperazine derivatives, it was found that compounds similar to the target exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Antimicrobial Properties : Research on related tetrazole derivatives indicated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group was hypothesized to enhance membrane permeability, facilitating greater efficacy .
  • Inflammation Reduction : In vivo studies demonstrated that compounds with similar structures reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit various bacterial strains, indicating their potential as therapeutic agents against infections.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the tetrazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Neuropharmacological Applications

The compound's structure suggests potential activity on neurotransmitter systems, particularly through interactions with GABA receptors. Research has demonstrated that piperazine derivatives can act as GABA receptor agonists, leading to effects such as sedation and muscle relaxation. This mechanism may provide insights into developing treatments for neurological disorders .

Study on Antimicrobial Efficacy

In a study published in the Journal of Korean Chemical Society, researchers synthesized a series of piperazine derivatives and evaluated their antimicrobial properties. The results indicated that several derivatives exhibited moderate to excellent activity against a range of bacterial strains, supporting the potential use of similar compounds in clinical settings .

Neuropharmacological Research

Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study found that certain compounds significantly reduced seizure activity in animal models, highlighting their potential as anticonvulsants .

Q & A

Basic: What synthetic strategies are optimized for preparing (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone with high yield and purity?

Methodological Answer:
A two-step approach is recommended:

  • Step 1: Synthesize the tetrazole precursor via cyclization of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol with a methylating agent (e.g., iodomethane) in a basic medium (e.g., NaH/DMF) at 60°C for 4–6 hours. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
  • Step 2: Couple the tetrazole derivative with the piperazine-methanone fragment using a nucleophilic substitution reaction. Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a heterogeneous catalyst at 70–80°C for 1 hour. Purify via recrystallization in aqueous acetic acid (yield: ~75–85%, purity >95% by HPLC) .

Advanced: How can reaction conditions be tailored to minimize by-products during the coupling of the tetrazole and piperazine moieties?

Methodological Answer:
Key parameters include:

  • Catalyst Optimization: Replace Bleaching Earth Clay with immobilized catalysts (e.g., silica-supported K2CO3) to reduce side reactions like N-alkylation of the piperazine ring.
  • Solvent Effects: Use PEG-400 or ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and suppress hydrolysis of the methanone group.
  • Temperature Control: Maintain 70–80°C to avoid thermal decomposition of the methylthio-phenyl group. Monitor via in-situ FTIR to detect intermediate formation .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • Tetrazole C5 proton at δ 8.2–8.5 ppm (doublet, J = 2.1 Hz).
    • Piperazine N-CH₂ group at δ 3.6–3.8 ppm (multiplet).
    • Methylthio (S-CH₃) resonance at δ 2.5 ppm (singlet).
  • IR Spectroscopy: Confirm tetrazole ring (C=N stretch at 1600–1650 cm⁻¹) and methanone (C=O at 1680–1700 cm⁻¹).
  • HPLC-PDA: Use a C18 column (acetonitrile:water, 70:30) to assess purity (>95%) and detect impurities like unreacted piperazine .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the tetrazole-piperazine-methanone scaffold?

Methodological Answer:

  • Variation of Substituents: Syntize analogs with:
    • Alternative aryl groups (e.g., 3-methoxyphenyl, 2-fluorophenyl) on the tetrazole.
    • Piperazine replacements (e.g., morpholine, thiomorpholine).
  • Assay Design: Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity. Compare IC₅₀ values to establish substituent effects.
  • Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent bulk/electronic properties with binding pocket interactions .

Basic: What purification techniques are suitable for isolating the final compound from reaction mixtures?

Methodological Answer:

  • Recrystallization: Use a 1:1 mixture of ethanol and water to remove polar by-products.
  • Column Chromatography: Employ silica gel (230–400 mesh) with a gradient of dichloromethane:methanol (95:5 to 90:10) to separate non-polar impurities.
  • Prep-HPLC: For high-purity batches (>99%), use a semi-preparative C18 column with isocratic elution (acetonitrile:water, 65:35) .

Advanced: How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer:

  • Orthogonal Assays: Validate activity using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) methods.
  • Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation.
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition) to confirm stereochemistry and eliminate batch variability .

Basic: What stability considerations are critical for storing (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the methylthio group.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanone moiety.
  • Long-Term Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2.5–3.5), BBB permeability, and CYP450 inhibition.
  • MD Simulations: Perform 100-ns simulations (GROMACS) to assess membrane penetration and protein-binding stability.
  • QSAR Models: Train models on datasets of piperazine-containing drugs to predict clearance and volume of distribution .

Basic: How can researchers validate the regioselectivity of the tetrazole ring formation in the synthetic pathway?

Methodological Answer:

  • ²D NMR (HSQC/HMBC): Confirm connectivity between the tetrazole C5 and the methyl group via long-range coupling.
  • X-ray Diffraction: Resolve crystal structures of intermediates to verify N1-substitution (vs. N2) on the tetrazole ring .

Advanced: What strategies mitigate toxicity risks associated with the methylthio-phenyl moiety?

Methodological Answer:

  • Metabolite Identification: Use LC-MS/MS to detect sulfoxide/sulfone metabolites in hepatocyte incubations.
  • Prodrug Design: Replace the methylthio group with a bioreversible motif (e.g., thioester) to reduce oxidative stress.
  • In Vivo Profiling: Conduct acute toxicity studies in rodents (OECD 423) to establish maximum tolerated dose (MTD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.